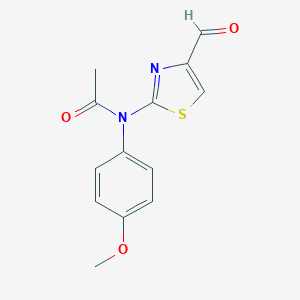

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJHNIJHAGHIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organic molecule that holds potential for various applications in research and drug development. Its structure, incorporating a thiazole ring, an acetamide group, and a methoxyphenyl moiety, suggests a range of chemical and biological activities. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and evaluation in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound and details the experimental protocols for their determination. As a Senior Application Scientist, the following sections are designed to be a practical resource, blending theoretical understanding with actionable experimental guidance.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structure and fundamental properties. These characteristics are intrinsic to the compound and dictate its behavior in various chemical and physical environments.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12N2O3S | [1] |

| Molecular Weight | 276.31 g/mol | [2] |

| CAS Number | 156423-98-2 | [2] |

| Predicted XlogP | 2.0 | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

The positive XlogP value suggests that this compound has a degree of lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Predicted Physicochemical Characteristics

While experimental data for this compound is not extensively available in the public domain, we can infer some of its properties based on its structural similarity to other known compounds. For instance, N-(4-methoxyphenyl)acetamide is a solid with a melting point of 128-130 °C[3]. Given the additional functional groups in the target molecule, a higher melting point might be anticipated due to increased molecular weight and potential for intermolecular interactions.

Solubility: The presence of both polar (formyl, acetamide) and non-polar (methoxyphenyl, thiazole ring) groups suggests that the compound will exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be low, a common characteristic of drug-like molecules.

Experimental Protocols for Physicochemical Characterization

To rigorously characterize this compound, a series of well-defined experimental protocols should be followed. The following sections provide step-by-step methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate can be used initially, but it should be slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies.

Experimental Workflow for Solubility Assessment

Caption: Workflow for assessing the solubility of a compound.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a panel of relevant solvents, including aqueous buffers (e.g., phosphate-buffered saline at different pH values) and common organic solvents (e.g., dimethyl sulfoxide, ethanol, methanol).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear vial.

-

Solvent Addition: Add a measured volume of the selected solvent to the vial in small increments.

-

Mixing: After each addition, vigorously mix the sample using a vortex mixer or sonicator to facilitate dissolution. Allow the sample to equilibrate.

-

Observation: Visually inspect the solution for any undissolved solid particles. The point at which the compound completely dissolves is noted.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL). If the compound does not fully dissolve, its solubility is reported as being less than the calculated concentration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the methoxyphenyl and thiazole rings.

-

Formyl Proton: A singlet peak around 9.5-10.5 ppm.

-

Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm.

-

Acetamide Methyl Protons: A singlet around 2.0-2.5 ppm.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

C=O (Amide): Strong absorption around 1680-1650 cm⁻¹.

-

C=O (Aldehyde): Strong absorption around 1740-1720 cm⁻¹.

-

C-H (Aromatic): Peaks in the region of 3100-3000 cm⁻¹.

-

C-O (Ether): Absorption in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

-

C=N (Thiazole): Absorption around 1650-1550 cm⁻¹.

Step-by-Step Protocol for IR Analysis (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Step-by-Step Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Filter and degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase Gradient: A gradient elution (e.g., starting with a higher percentage of water and increasing the organic solvent concentration over time) is often effective for separating impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV detector set at a wavelength where the compound has significant absorbance.

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and start the data acquisition.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Interpretation and Reporting

A comprehensive report on the physicochemical properties of this compound should include all the experimental data obtained. The spectroscopic data should be fully interpreted to provide unambiguous confirmation of the compound's structure. The purity, as determined by HPLC and melting point, should be clearly stated.

Conclusion

The systematic characterization of the physicochemical properties of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent or research tool. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the research and development process. Adherence to these methodologies will ensure a solid foundation for any subsequent biological or pharmacological investigations.

References

- Vertex AI Search. (2026).

- PubChemLite. (n.d.). This compound (C13H12N2O3S).

- ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1).

- PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.

- PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.

- PubMed Central. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.

- ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.

- Sigma-Aldrich. (n.d.). N-(4-Methoxyphenyl)acetamide.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active agents.[1][2] The compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, hereafter referred to as Compound X, integrates this privileged heterocycle with other pharmacologically significant moieties: a 4-methoxyphenyl group and a C4-formyl substituent. While direct mechanistic studies on Compound X are not extensively documented in publicly available literature, its structural components provide a strong foundation for postulating and investigating its mechanism of action. This guide synthesizes information from analogous structures to propose plausible biological targets and provides a comprehensive framework of experimental protocols to elucidate its molecular-level interactions. We will explore three primary, plausible mechanisms: enzyme inhibition, anticancer activity through apoptotic pathways, and modulation of inflammatory responses, with a particular focus on the potential role of the formyl group in receptor engagement.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical functionalities it presents for interaction with biological macromolecules. Compound X (Figure 1) is a composite of three key structural alerts that guide our mechanistic hypotheses.

-

The 2-Acetamido-1,3-Thiazole Core: This central scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Its prevalence in drug discovery is due to its ability to act as a versatile scaffold for presenting substituents in defined spatial orientations and its capacity to engage in various non-covalent interactions.[1][6]

-

The N-(4-methoxyphenyl) Group: The methoxy group is a common feature in approved drugs, where it can modulate ligand-target binding, improve physicochemical properties, and influence metabolic stability.[7][8] It can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. However, it can also be a site of metabolic O-demethylation.[8]

-

The C4-Formyl Group: Aldehyde moieties are reactive functional groups that can participate in hydrogen bonding or, in some cases, form covalent adducts with nucleophilic residues in a protein binding pocket.[9] Notably, N-formylated peptides are potent agonists of formyl peptide receptors (FPRs), key players in the innate immune response.[10][11] While Compound X is not a peptide, the formyl group is a critical feature that warrants investigation for its role in receptor binding and activation.[12]

This guide will now proceed to outline hypothesized mechanisms of action based on these structural features and detail the experimental workflows required to validate these hypotheses.

Hypothesized Mechanism I: Enzyme Inhibition

The 2-aminothiazole scaffold is a well-established framework for the design of potent enzyme inhibitors.[13] Derivatives have shown inhibitory activity against a range of enzyme families, including kinases, cholinesterases, and carbonic anhydrases.[14][15][16]

Rationale for Enzyme Inhibition

The planar thiazole ring can participate in π-stacking interactions within an enzyme's active site, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The N-acetamide and N-aryl substitutions provide opportunities for extensive hydrophobic and polar interactions, anchoring the molecule to the target protein. We hypothesize that Compound X may act as an inhibitor of key enzymes implicated in disease, such as protein kinases in cancer or cholinesterases in neurodegenerative disorders.

Experimental Workflow for Screening Enzyme Inhibition

A systematic approach to identifying potential enzyme targets is crucial. The following workflow provides a tiered screening and validation process.

Diagram: Experimental Workflow for Enzyme Inhibitor Screening

Caption: A tiered approach to identify and characterize Compound X as an enzyme inhibitor.

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[16]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Compound X stock solution in DMSO

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 75 mM ATCI solution in deionized water.

-

Prepare a 0.1 U/mL AChE solution in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of varying concentrations of Compound X (serially diluted from the stock solution) or vehicle (DMSO) for the control.

-

Add 125 µL of phosphate buffer to each well.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Measurement:

-

Add 25 µL of ATCI solution to each well to start the colorimetric reaction.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of Compound X.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of Compound X concentration to determine the IC50 value.

-

Hypothesized Mechanism II: Anticancer Activity via Caspase-Mediated Apoptosis

Given that 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, it is plausible that Compound X exerts cytotoxic effects.[1][4] A common mechanism for anticancer drugs is the induction of apoptosis, a form of programmed cell death. Some 1,3,4-thiadiazole derivatives, a related class of compounds, have been shown to induce apoptosis via the caspase pathway.[17]

Proposed Signaling Pathway

We hypothesize that Compound X may trigger the intrinsic or extrinsic apoptotic pathway, culminating in the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death.

Diagram: Proposed Apoptotic Signaling Pathway

Caption: Hypothesized apoptotic pathways modulated by Compound X.

Experimental Protocol: Caspase-3 Activity Assay

This protocol measures the activity of Caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Complete cell culture medium

-

Compound X

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Cell lysis buffer

-

96-well plate and reader

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound X for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

-

Cell Lysis:

-

After treatment, centrifuge the plate and remove the supernatant.

-

Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

-

Caspase Assay:

-

Centrifuge the plate to pellet cell debris.

-

Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.

-

Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm.

-

Compare the absorbance of treated samples to the control to determine the fold-increase in Caspase-3 activity.

-

Hypothesized Mechanism III: Anti-Inflammatory Activity via Formyl Peptide Receptor (FPR) Modulation

The presence of a formyl group on Compound X is particularly intriguing due to its potential to interact with Formyl Peptide Receptors (FPRs).[10] FPRs are G protein-coupled receptors expressed on phagocytic leukocytes and play a crucial role in mediating inflammatory responses to bacterial N-formylated peptides and mitochondrial-derived damage-associated molecular patterns.[11]

Rationale for FPR Interaction

While Compound X is not a peptide, the formyl group is a key recognition element for FPRs.[12] It is possible that the thiazole and methoxyphenyl moieties of Compound X position the formyl group in a manner that allows it to dock into the FPR binding pocket, potentially acting as either an agonist or an antagonist. The formamide group of the canonical ligand fMLF is thought to hydrogen-bond with residues such as Asp-106 and Arg-201 in the FPR binding pocket.[18]

Experimental Protocol: Calcium Mobilization Assay in FPR-Expressing Cells

Activation of FPRs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

-

HL-60 cells (human promyelocytic leukemia cell line) differentiated into a neutrophil-like phenotype (express high levels of FPR1).

-

Fura-2 AM or Fluo-4 AM (calcium-sensitive dyes).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Compound X.

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine) as a positive control agonist.

-

A fluorescence plate reader or fluorometer capable of measuring intracellular calcium.

Procedure:

-

Cell Preparation and Dye Loading:

-

Differentiate HL-60 cells using DMSO or retinoic acid for 5-7 days.

-

Harvest the differentiated cells and resuspend them in HBSS.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) by incubating at 37°C for 30-45 minutes.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Calcium Measurement:

-

Resuspend the dye-loaded cells in HBSS and place them in the cuvette of a fluorometer or in the wells of a black-walled 96-well plate.

-

Establish a stable baseline fluorescence reading.

-

Add Compound X at various concentrations and record the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

As a positive control, add a known concentration of fMLF to elicit a maximal response.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

-

To test for antagonism, pre-incubate the cells with Compound X for a few minutes before adding fMLF and measure the inhibition of the fMLF-induced calcium flux.

-

Generate dose-response curves to determine EC50 (for agonism) or IC50 (for antagonism).

-

Summary of Quantitative Data and Future Directions

The experimental workflows described above will generate critical quantitative data to support or refute the hypothesized mechanisms of action.

| Parameter | Experiment | Significance |

| IC50 (Inhibitory Concentration 50%) | Enzyme Inhibition Assays | Quantifies the potency of Compound X as an inhibitor of a specific enzyme. |

| Ki (Inhibition Constant) | Enzyme Kinetics Studies | Defines the binding affinity of the inhibitor to the enzyme. |

| EC50 (Effective Concentration 50%) | Cell Viability/Cytotoxicity Assays | Measures the concentration of Compound X required to induce 50% of its maximal effect on cell viability. |

| Fold-Increase in Caspase Activity | Caspase Activity Assays | Indicates the degree to which Compound X induces apoptosis. |

| EC50 / IC50 (Calcium Mobilization) | FPR Functional Assays | Determines the potency of Compound X as an agonist or antagonist of formyl peptide receptors. |

Further investigations should include structure-activity relationship (SAR) studies by synthesizing analogs of Compound X to probe the importance of the formyl, methoxy, and acetamide groups. For example, replacing the formyl group with a methyl or carboxyl group would directly test its role in the observed biological activity. Advanced techniques such as X-ray crystallography of Compound X bound to a target enzyme or computational docking studies would provide invaluable atomic-level insights into its binding mode.

Conclusion

This compound is a compound of significant interest due to its convergence of pharmacologically relevant structural motifs. While its precise mechanism of action remains to be fully elucidated, a rational, hypothesis-driven approach based on its chemical architecture allows for a systematic investigation. The proposed workflows, focusing on enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways, provide a robust framework for researchers to uncover the therapeutic potential of this and related molecules. The integration of biochemical assays, cell-based functional screens, and eventual structural biology will be paramount in defining its molecular blueprint and paving the way for its potential development as a novel therapeutic agent.

References

- Benchchem. The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.

- Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).

- Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.

- ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Benchchem. Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.

-

PubMed. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023-08-25). Available from: [Link]

-

PubMed. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Available from: [Link]

-

PubMed. Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016-11-15). Available from: [Link]

-

PubMed. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Available from: [Link]

-

PubMed. Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group. Available from: [Link]

-

NIH. (+-)-p-Methoxyamphetamine. Available from: [Link]

-

NIH. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022-07-28). Available from: [Link]

-

NIH. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. (2024-07-05). Available from: [Link]

-

NIH. N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

ScienceDirect. Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Formylpeptide receptors. Available from: [Link]

-

NIH. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available from: [Link]

-

PubMed. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. (2000-12-15). Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022-10-17). Available from: [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]

-

NIH. 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. Available from: [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). Available from: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

-

NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wpage.unina.it [wpage.unina.it]

- 10. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The confluence of a thiazole nucleus and an N-(4-methoxyphenyl)acetamide moiety within a single molecular entity, this compound, presents a compelling case for comprehensive in vitro investigation. The thiazole ring is a well-established pharmacophore, integral to a multitude of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, derivatives of N-phenylacetamide have demonstrated significant potential as anticancer agents.[5][6] The structural attributes of the title compound, confirmed by its entry in chemical databases[7], suggest a high probability of bioactivity.

This technical guide provides a strategic framework for the systematic in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a rationale-driven, multi-tiered approach to elucidate its potential therapeutic value. The protocols detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Section 1: Strategic Framework for In Vitro Evaluation

A hierarchical screening cascade is proposed to efficiently and comprehensively assess the biological activity profile of the compound. This strategy prioritizes a broad initial screening to identify key areas of activity, followed by more focused mechanistic studies.

Figure 1: A hierarchical workflow for the in vitro evaluation of this compound.

Section 2: Anticancer Activity Evaluation

The presence of both the thiazole and N-(4-methoxyphenyl)acetamide moieties suggests a strong potential for anticancer activity.[3][4][5] A systematic evaluation should begin with a broad cytotoxicity screen, followed by mechanistic studies to understand the mode of action.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma[8]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Harvest cells using trypsin-EDTA and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanistic Studies: Elucidating the Mode of Apoptotic Induction

Should the compound exhibit significant cytotoxicity, investigating its ability to induce apoptosis is a critical next step. A common mechanism for anticancer agents is the activation of the caspase cascade.[9]

Figure 2: A simplified diagram of potential apoptotic pathways modulated by the test compound.

Section 3: Antimicrobial Activity Evaluation

Thiazole derivatives are renowned for their antimicrobial properties.[4] A thorough in vitro evaluation should include screening against a panel of clinically relevant bacteria and fungi.

Primary Antimicrobial Screening: Broth Microdilution Method

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Section 4: Anti-inflammatory Activity Evaluation

Given that some thiazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, assessing the anti-inflammatory potential of the title compound is warranted.[11] A cell-based assay provides a physiologically relevant system for this evaluation.

Cell-Based Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Experimental Protocol: Inhibition of NO Production

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration, which is an indicator of NO production.

-

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

| Potential Activity | Primary Assay | Secondary/Mechanistic Assays | Key Endpoint(s) |

| Anticancer | MTT Assay on Cancer Cell Lines | Apoptosis Assays (e.g., Caspase-Glo), Cell Cycle Analysis (Flow Cytometry) | IC₅₀, Apoptosis Induction, Cell Cycle Arrest |

| Antimicrobial | Broth Microdilution | Biofilm Disruption Assay, Time-Kill Kinetics | MIC, MBC/MFC, Biofilm Eradication Concentration |

| Anti-inflammatory | LPS-stimulated NO Production in Macrophages | Cytokine Quantification (ELISA for TNF-α, IL-6), COX Enzyme Inhibition Assay | Inhibition of NO/Cytokine Production, COX IC₅₀ |

Section 5: Data Interpretation and Forward Path

The in vitro data generated through this tiered approach will provide a comprehensive initial profile of this compound. Positive "hits" in any of the primary screens should be validated through dose-response studies and confirmatory assays. The subsequent mechanistic studies will then offer critical insights into the compound's mode of action, guiding future lead optimization and preclinical development efforts. The ultimate goal is to build a robust data package that clearly defines the compound's biological activity, potency, and potential therapeutic applications.

References

-

Saglik, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108. Available from: [Link]

-

Wirleitner, B., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 50(2), 117-124. Available from: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18675–18687. Available from: [Link]

-

Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 871. Available from: [Link]

-

Sutar, S. S., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]

-

Jialal, I., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 94(12), 1560-1562. Available from: [Link]

-

Vukovic, N., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185791. Available from: [Link]

-

Gupta, A., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. Research Square. Available from: [Link]

-

Seršňová, A., et al. (2016). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Medicinal Chemistry Research, 25, 1264-1279. Available from: [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS.org. Available from: [Link]

-

Olteanu, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. Available from: [Link]

-

Hren, J. M. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. Available from: [Link]

-

Rutkauskas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(18), 4275. Available from: [Link]

-

Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1275–1281. Available from: [Link]

-

Theuretzbacher, U., & Paukner, S. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. ACS Infectious Diseases, 6(10), 2588-2602. Available from: [Link]

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

-

Hada, T., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

- Ministry of Science and Technology, Bangladesh. (2026). NST Fellowship Award. most.gov.bd.

-

PubChem. (n.d.). This compound. PubChem. Available from: [Link]

-

Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. Available from: [Link]

- ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.

-

Acikbas, Y. C., et al. (2020). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChem. Available from: [Link]

- National Institutes of Health. (n.d.). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. NIH.

-

PubChem. (n.d.). 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. PubChem. Available from: [Link]

- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

-

Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 390-394. Available from: [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(Pt 6), x220553. Available from: [Link]

Sources

- 1. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. PubChemLite - 156423-98-2 (C13H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.sciepub.com [pubs.sciepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules due to its versatile biological activities.[1] This technical guide focuses on a specific, promising class of thiazole derivatives: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide and its analogs. This family of compounds combines three key pharmacophoric elements: a 2-(N-arylacetamido) group, a thiazole central ring, and a C4-formyl substituent. Such a constitution offers a rich platform for chemical modification and targeted biological intervention, particularly in oncology. Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors crucial to cancer cell proliferation and survival.[2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these derivatives, underpinned by detailed experimental protocols and mechanistic insights.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[3][4] Its prevalence in both natural products, like Vitamin B1 (Thiamine), and synthetic drugs, such as the anticancer agent Dasatinib, underscores its therapeutic importance.[1] The unique electronic properties of the thiazole ring, along with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for engaging with biological targets.[1]

The specific class of compounds discussed herein, characterized by the this compound core, presents a compelling case for investigation. The key structural motifs are:

-

2-(N-arylacetamido) Moiety: The presence of an N-arylacetamide group at the 2-position of the thiazole ring is significant. N-aryl-2-aminothiazoles are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[5] The acetamide group can act as a hydrogen bond donor and acceptor, while the N-aryl substituent, in this case, a 4-methoxyphenyl group, can be tailored to optimize binding affinity and selectivity for specific targets through hydrophobic and electronic interactions.

-

Thiazole-4-carbaldehyde Core: The formyl group at the 4-position of the thiazole ring is a versatile chemical handle. It can act as a hydrogen bond acceptor and a reactive center for the synthesis of more complex derivatives, such as Schiff bases or hydrazones, allowing for the exploration of a wider chemical space.[6] Furthermore, aldehydes on heterocyclic rings can contribute to the biological activity of the molecule, including anticancer effects.[7]

This guide will delve into the synthetic strategies to access this core structure, explore the influence of each substituent on biological activity, and discuss the potential of these compounds as targeted therapeutic agents.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step sequence, leveraging classical and modern synthetic methodologies. A plausible and efficient synthetic route involves the initial construction of the N-aryl-2-aminothiazole core, followed by N-acylation and subsequent formylation of the thiazole ring.

Synthesis of the N-(4-methoxyphenyl)-2-aminothiazole Intermediate

The initial and crucial step is the formation of the 2-arylaminothiazole core. While traditional Hantzsch synthesis using a mono-aryl thiourea is a common method, a more modular approach involves the palladium-catalyzed N-arylation of 2-aminothiazole.[8][9] This allows for greater diversity in the aryl substituent.

Experimental Protocol: Palladium-Catalyzed N-Arylation of 2-Aminothiazole [8]

-

Reagents: 2-Aminothiazole, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), Xantphos (ligand), Cesium carbonate (Cs₂CO₃), and 1,4-dioxane (solvent).

-

Procedure:

-

To an oven-dried Schlenk tube, add 2-aminothiazole (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(4-methoxyphenyl)-1,3-thiazol-2-amine.

-

Causality of Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in C-N bond formation. Cesium carbonate is a strong enough base to deprotonate the 2-aminothiazole, which has a pKa similar to amides, without causing decomposition of the reactants or products.[8]

N-Acylation of the Arylaminothiazole Intermediate

The next step is the introduction of the acetyl group to the secondary amine. This is a standard acylation reaction.

Experimental Protocol: N-Acetylation [3][10]

-

Reagents: N-(4-methoxyphenyl)-1,3-thiazol-2-amine, Acetyl chloride (or acetic anhydride), Pyridine (or another non-nucleophilic base), and Dichloromethane (DCM) as a solvent.

-

Procedure:

-

Dissolve N-(4-methoxyphenyl)-1,3-thiazol-2-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.5 mmol) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 mmol) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. Purification can be achieved by recrystallization or column chromatography.

-

Formylation of the Thiazole Ring: The Vilsmeier-Haack Reaction

The final key transformation is the introduction of the formyl group at the C4 position of the thiazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]

Experimental Protocol: Vilsmeier-Haack Formylation [13]

-

Reagents: N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a three-necked flask under an inert atmosphere, cool anhydrous DMF (5 mL) to 0 °C.

-

Slowly add POCl₃ (3.0 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Dissolve N-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the products can be confirmed by Thin Layer Chromatography (TLC) during the reaction and by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry on the purified products. For example, in the final product, the appearance of a singlet at ~9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton, and a strong C=O stretching band around 1680 cm⁻¹ in the IR spectrum confirms the presence of the formyl group.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of this class of compounds is intricately linked to the nature and substitution pattern of its three key components. Understanding these relationships is vital for designing more potent and selective analogs.

The N-Arylacetamido Moiety

-

N-Aryl Group (4-methoxyphenyl): The methoxy group is an electron-donating group which can influence the electron density of the entire molecule and its ability to interact with biological targets. The position of the methoxy group is also critical; para-substitution is common in many bioactive molecules. Analogs with different substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF₃, or other electron-donating groups like -CH₃) would be expected to exhibit different potencies and selectivities. For instance, in some series of thiazole-based inhibitors, electron-withdrawing groups on the N-aryl ring have been shown to enhance activity.[14]

-

N-Acetyl Group: The acetyl group is a key hydrogen bond acceptor and its orientation relative to the thiazole ring can be critical for binding. Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can probe the steric and electronic requirements of the binding pocket.

The Thiazole-4-carbaldehyde Core

The formyl group at the C4 position is a potent electron-withdrawing group, which modulates the electronic properties of the thiazole ring. Its presence can enhance the acidity of the C5 proton and influence the overall reactivity of the molecule. Biologically, the aldehyde can form reversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites, potentially leading to enhanced inhibitory activity.

Derivatization of the formyl group into Schiff bases, oximes, or hydrazones provides a straightforward way to introduce a wide range of new functional groups. This can be used to extend the molecule into new regions of a binding pocket, thereby increasing affinity and selectivity. For example, thiazole-based Schiff base derivatives have shown promising results as α-glucosidase inhibitors.[6]

Potential Therapeutic Applications: Focus on Oncology

Thiazole derivatives are well-represented among anticancer agents.[15][16] The structural features of this compound and its analogs suggest several potential mechanisms of anticancer activity.

Kinase Inhibition

As previously mentioned, the 2-arylaminothiazole scaffold is a known hinge-binding motif for many protein kinases, including CDKs.[5] The N-arylacetamido portion of the molecule can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. The 4-methoxyphenyl group can extend into a hydrophobic pocket, while the thiazole nitrogen can form a crucial hydrogen bond with the kinase hinge region. The 4-formyl group can form additional interactions with the protein, potentially increasing potency and selectivity.

Table 1: Representative Kinase Targets for Thiazole-Based Inhibitors

| Kinase Target | Role in Cancer | Example Thiazole-Based Inhibitor Class | Reference |

| CDK2 | Cell cycle progression (G1/S transition) | N-Aryl-2-aminothiazoles | [5] |

| VEGFR-2 | Angiogenesis | Substituted thiazolidinones | [7] |

| c-Met | Proliferation, metastasis, angiogenesis | Thiazole carboxamides | [17] |

Inhibition of Tubulin Polymerization

Certain thiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel.[18] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The three-ring structure of the this compound core is reminiscent of other known tubulin inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to these compounds are well-established, allowing for the systematic exploration of structure-activity relationships. Future research should focus on:

-

Synthesis and Screening of Analog Libraries: A focused library of analogs should be synthesized to systematically probe the SAR of each component of the molecule. This should include variations in the N-aryl substituent, the N-acyl group, and derivatives of the 4-formyl group.

-

Target Identification and Validation: The most potent compounds should be subjected to target identification studies to elucidate their precise mechanism of action. This could involve kinase profiling, tubulin polymerization assays, and other relevant biochemical and cell-based assays.

-

In Vivo Evaluation: Promising lead compounds should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the rich chemical space offered by this versatile scaffold, it is anticipated that novel and effective drug candidates can be developed for the treatment of cancer and other diseases.

References

-

McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

-

McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT Open Access Articles. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7370. [Link]

-

Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. [Link]

-

Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2023). ACS Omega. [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules, 27(3), 1033. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Palladium-catalyzed N-arylation of 2-aminothiazoles. (2012). Organic Letters, 14(6), 1432-1435. [Link]

-

Formylation reaction of N‐substitue thiazole compounds. (2020). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2636-2642. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Pharmaceuticals, 15(9), 1121. [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2020). ChemistrySelect, 5(29), 8993-9000. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(11), 19684-19697. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry, 15(19), 1735-1755. [Link]

-

N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. PubChem. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(6), 1842. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2475-2483. [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2011). Journal of Medicinal Chemistry, 54(19), 6658–6669. [Link]

-

Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). Al-Nahrain Journal of Science, 14(1), 1-6. [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

-

Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). ACS Medicinal Chemistry Letters, 9(2), 112–116. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1661. [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2019). European Journal of Medicinal Chemistry, 164, 18-35. [Link]

-

Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. (2014). Journal of Reports in Pharmaceutical Sciences, 3(2), 159-168. [Link]

-

Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2023). ChemistrySelect, 8(8), e202204179. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). Molecules, 25(23), 5764. [Link]

-

N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Scientific Reports, 12(1), 15286. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). Journal of Heterocyclic Chemistry, 57(5), 2112-2123. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4312. [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234–1238. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). Molecules, 23(11), 2963. [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aml.iaamonline.org [aml.iaamonline.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Computational Docking of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive, in-depth technical framework for conducting computational docking studies on the novel compound N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. While no specific biological activity has been documented for this molecule, its core thiazole scaffold is a well-established pharmacophore in numerous anticancer agents.[1][2] This guide, therefore, hypothesizes its potential as an anticancer agent and outlines a rigorous, field-proven workflow for evaluating its binding affinity and interaction with a critical oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Researchers, scientists, and drug development professionals will find detailed, step-by-step protocols, the scientific rationale behind methodological choices, and robust validation techniques essential for generating credible and actionable in-silico data.

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anticancer agents Dasatinib and Tiazofurin.[2][3] Thiazole derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, largely due to their ability to form key interactions, like hydrogen bonds, with various biological targets.[1][4][5]

The subject of this guide, this compound, is a novel chemical entity.[6][7] Given the well-documented anticancer potential of the thiazole scaffold, a primary objective in early-stage discovery is to computationally screen such novel molecules against relevant biological targets to prioritize them for synthesis and in-vitro testing.[8][9]

Target Selection: Why VEGFR-2?

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Several thiazole-containing compounds have been specifically designed and have shown potent inhibitory activity against VEGFR-2.[11][12] This strong precedent makes VEGFR-2 an ideal and scientifically sound target for the computational evaluation of our novel thiazole-containing compound. For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD), which provides a well-defined active site for our docking experiments.

The Computational Docking Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[13][14] The process involves two main stages: sampling of ligand conformations within the target's binding site and scoring these poses based on their predicted binding affinity.[15] A robust docking study is not merely a computational exercise but a predictive model that must be carefully prepared, executed, and validated.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 156423-98-2 (C13H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. iomcworld.org [iomcworld.org]

- 15. mdpi.com [mdpi.com]

A Prospective Developmental Guide for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: A Novel Anticancer Candidate

Abstract

This technical guide delineates a comprehensive, prospective framework for the discovery and preclinical development of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, a novel small molecule with significant therapeutic potential as an anticancer agent. While this specific molecule is not extensively described in current literature, its structural motifs—a substituted thiazole ring and an acetamide linkage—are prevalent in numerous compounds with established anticancer activity. This document provides a scientifically-grounded, hypothetical pathway for its synthesis, characterization, and biological evaluation. We detail robust, field-proven experimental protocols, from initial chemical synthesis and in vitro cytotoxicity screening to mechanistic elucidation and in vivo efficacy assessment. The causality behind each experimental choice is explained, providing a self-validating system for researchers, scientists, and drug development professionals. This guide is intended to serve as a blueprint for the systematic investigation of this and other promising thiazole derivatives.

Introduction: The Rationale for Investigating Thiazole-Acetamide Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological processes. In the context of oncology, thiazole derivatives have demonstrated a remarkable breadth of anticancer activities, including the induction of apoptosis, inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT, and disruption of microtubule dynamics.[4][5]

The target molecule, this compound, combines this potent thiazole core with an N-aryl acetamide moiety, a feature also present in other biologically active compounds.[6][7][8] This structural amalgamation suggests a high probability of interesting pharmacological activity. The formyl group at the 4-position of the thiazole ring offers a reactive handle for further chemical modification and structure-activity relationship (SAR) studies, enhancing its appeal as a lead compound.

This whitepaper will therefore outline a logical and efficient workflow for the preclinical development of this promising, yet uncharacterized, molecule.

Proposed Synthesis and Characterization

A plausible and efficient synthetic route for this compound can be conceptualized based on established organic chemistry principles, particularly the Hantzsch thiazole synthesis.[9][10][11][12]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with commercially available starting materials.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed synthetic route for the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

-

To a stirred solution of p-anisidine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(4-methoxyphenyl)acetamide.

Step 2: Synthesis of N-(4-methoxyphenyl)thioacetamide

-

To a solution of N-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-